(2',4'-Dichloro-5-fluoro-biphenyl-3-yl)-acetic acid
CAS No.:
Cat. No.: VC18831661
Molecular Formula: C14H9Cl2FO2
Molecular Weight: 299.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9Cl2FO2 |
|---|---|
| Molecular Weight | 299.1 g/mol |
| IUPAC Name | 2-[3-(2,4-dichlorophenyl)-5-fluorophenyl]acetic acid |
| Standard InChI | InChI=1S/C14H9Cl2FO2/c15-10-1-2-12(13(16)7-10)9-3-8(5-14(18)19)4-11(17)6-9/h1-4,6-7H,5H2,(H,18,19) |
| Standard InChI Key | ZICLOWHKADTOGL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)CC(=O)O)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Elucidation
The compound’s IUPAC name, (2',4'-dichloro-5-fluoro-biphenyl-3-yl)-acetic acid, defines a biphenyl scaffold with:
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First benzene ring (positions 1–6): Fluorine at position 5 and an acetic acid moiety at position 3.
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Second benzene ring (positions 1’–6’): Chlorine atoms at positions 2’ and 4’.
The molecular formula is , yielding a molecular weight of 319.13 g/mol.
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Retrosynthetic Analysis
Synthesis typically involves constructing the biphenyl core via cross-coupling reactions, followed by functionalization:
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Suzuki-Miyaura Coupling: A boronic acid derivative of the first ring (e.g., 3-bromo-5-fluorophenylacetic acid) reacts with a dichlorophenylboronic ester under palladium catalysis .
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Protection/Deprotection: The acetic acid group may require protection (e.g., as a methyl ester) during coupling to prevent side reactions.
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Halogenation: Fluorine and chlorine substituents are introduced via electrophilic aromatic substitution or directed ortho-metalation.
Table 2: Representative Synthetic Routes
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Suzuki Coupling | Pd(PPh3)4, K2CO3, DMF, 80°C | 65–75 |
| 2 | Ester Hydrolysis | NaOH, H2O/EtOH, reflux | >90 |
| 3 | Purification | Column chromatography (SiO2, hexane:EtOAc) | – |
Pharmacological and Biological Activity
Mechanism of Action
Structural analogs, such as diclofenac (a biphenylacetic acid NSAID), inhibit cyclooxygenase (COX) enzymes . The chlorine and fluorine substituents in (2',4'-dichloro-5-fluoro-biphenyl-3-yl)-acetic acid may enhance COX-2 selectivity or modulate kinase binding, though experimental confirmation is lacking.
Predicted ADMET Profile
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Absorption: Moderate intestinal absorption due to moderate LogP.
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Metabolism: Likely hepatic glucuronidation of the carboxylic acid group.
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Toxicity: Potential nephrotoxicity (common in carboxylic acid-containing NSAIDs) .
Applications and Industrial Relevance
Medicinal Chemistry
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NSAID Development: Potential candidate for anti-inflammatory drugs with improved selectivity.
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Kinase Inhibitors: Biphenyl scaffolds are common in tyrosine kinase inhibitor design (e.g., imatinib analogs).
Material Science
Halogenated biphenyls serve as precursors for liquid crystals and flame retardants.
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